Phytuberin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

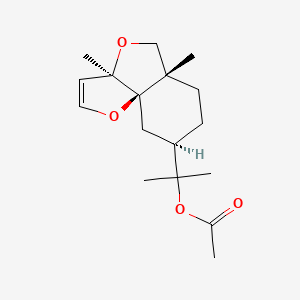

Phytuberin is a sesquiterpenoid commonly found in potatoes. It has a role as a plant metabolite. It is a sesquiterpenoid, an acetate ester, an organic heterotricyclic compound and a cyclic ether.

化学反応の分析

Accumulation in Response to Biotic Stress

Phytuberin accumulates in potato tuber slices under fungal elicitation and ethylene treatment. Key findings include:

Ethylene Enhancement

-

Ethrel (ethylene-releasing agent) increased this compound and phytuberol levels by 4–10× compared to controls .

-

Optimal accumulation occurred at 19°C , with negligible production above 30°C :

| Temperature (°C) | This compound (µg/g) | Phytuberol (µg/g) |

|---|---|---|

| 14 | 10 | 18 |

| 19 | 43 | 31 |

| 25 | 9 | 14 |

| 30 | 0 | 0 |

| Data from potato slices treated with Ethrel and Phytophthora infestans sonicates . |

Fungal Elicitors

-

Cell-free sonicates of Helminthosporium carbonum and Phytophthora infestans triggered this compound production .

-

Autoclaved sonicates retained elicitor activity, suggesting heat-stable signaling molecules .

Acid-Catalyzed Cyclization

The 4-endo-tet cyclization of α-hydroxy epoxides is a rare reaction critical to this compound synthesis. Mechanistic studies reveal:

-

Transition state stabilization via hydrogen bonding between the hydroxyl group and epoxide oxygen .

-

Stereochemical retention at the cyclization site, confirmed by isotopic labeling .

Selenocyclization

-

Selenium-mediated cyclization of homoallylic alcohol forms the tetrahydrofuran ring with >90% yield .

-

The reaction proceeds via a syn-addition mechanism, verified by NMR kinetics .

Temperature Dependence

This compound synthesis in plant tissues is highly temperature-sensitive:

| Condition | This compound Yield (µg/g) |

|---|---|

| 19°C + Ethrel | 43 |

| 25°C + Ethrel | 9 |

| 30°C + Ethrel | 0 |

| Optimal enzymatic activity for this compound production occurs near 19°C . |

Ethylene as a Mediator

-

Ethylene alone does not induce this compound accumulation but amplifies responses to fungal elicitors .

-

Dose-dependent effects were observed, with 100 µL/L ethylene maximizing terpenoid levels .

Analytical Advances

Recent techniques like acoustic droplet ejection mass spectrometry enable rapid analysis of this compound and related terpenoids, bypassing chromatography . This method detects this compound at sub-second timescales , facilitating high-throughput studies .

This compound’s chemical reactivity is defined by its intricate biosynthesis in plants and versatile synthetic routes. Advances in catalysis and analytical methods continue to elucidate its role in plant defense and potential pharmacological applications.

特性

CAS番号 |

37209-50-0 |

|---|---|

分子式 |

C17H26O4 |

分子量 |

294.4 g/mol |

IUPAC名 |

2-[(3aR,5aS,8R,9aR)-3a,5a-dimethyl-6,7,8,9-tetrahydro-5H-furo[2,3-i][2]benzofuran-8-yl]propan-2-yl acetate |

InChI |

InChI=1S/C17H26O4/c1-12(18)21-14(2,3)13-6-7-15(4)11-20-16(5)8-9-19-17(15,16)10-13/h8-9,13H,6-7,10-11H2,1-5H3/t13-,15+,16-,17-/m1/s1 |

InChIキー |

YARAJYKHRCCDLG-XLNGHYISSA-N |

SMILES |

CC(=O)OC(C)(C)C1CCC2(COC3(C2(C1)OC=C3)C)C |

異性体SMILES |

CC(=O)OC(C)(C)[C@@H]1CC[C@]2(CO[C@]3([C@]2(C1)OC=C3)C)C |

正規SMILES |

CC(=O)OC(C)(C)C1CCC2(COC3(C2(C1)OC=C3)C)C |

同義語 |

phytuberin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。